2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring and a thiadiazole ring
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-11-5-6-14-13(7-11)12(9-22-14)8-15(21)18-17-20-19-16(23-17)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,18,20,21) |
InChI Key |
LDBCMAGJSJPAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the ethyl group at the 5-position. The thiadiazole ring is then synthesized separately and coupled with the benzofuran derivative through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzofuran or thiadiazole rings.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the specific substitution pattern on the benzofuran and thiadiazole rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative that combines the structural features of benzofuran and thiadiazole. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.4 g/mol. The compound features a benzofuran moiety linked to a thiadiazole ring through an acetamide functional group. Its structure is significant for its biological interactions and therapeutic potential.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole exhibit a broad spectrum of antimicrobial activities. Compounds containing the 1,3,4-thiadiazole ring have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, research highlighted that certain thiadiazole derivatives demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticonvulsant Activity
Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. In animal models, compounds similar to this compound exhibited protective effects against pentylenetetrazole-induced seizures. The effective doses ranged from 50 mg/kg to 100 mg/kg in various studies . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Thiadiazole derivatives may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which could contribute to their neuroprotective effects.
- Enzyme Inhibition : Thiadiazoles are known to inhibit certain enzymes involved in inflammatory pathways, potentially reducing neuroinflammation associated with seizure disorders .
Case Studies
A notable case study involved the evaluation of various thiadiazole derivatives in a controlled setting where their anticonvulsant efficacy was measured against established drugs like phenytoin and carbamazepine. The results indicated that several derivatives exhibited comparable or superior efficacy in seizure control without significant side effects .
Data Tables
| Activity | Compound | Effective Dose (mg/kg) | Mechanism |
|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative A | 50 | Bacterial cell wall synthesis inhibition |
| Anticonvulsant | This compound | 100 | GABA receptor modulation |
| Neuroprotective | Thiadiazole Derivative B | 75 | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
